molecular formula C17H11ClFN3O3 B11293027 N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11293027
M. Wt: 359.7 g/mol
InChI Key: PEMXZDKSTYCQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dioxo tetrahydropyrimidine ring, and a carboxamide group.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reaction with phenyl isocyanate. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H11ClFN3O3

Molecular Weight

359.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H11ClFN3O3/c18-13-8-10(6-7-14(13)19)21-15(23)12-9-20-17(25)22(16(12)24)11-4-2-1-3-5-11/h1-9H,(H,20,25)(H,21,23)

InChI Key

PEMXZDKSTYCQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.